Molecular Weight and Lipophilicity vs. 4-Methoxy Analog
4-Ethoxy-3,5-diiodopyridine exhibits a molecular weight of 374.95 g/mol, which is 14.03 g/mol (3.9%) higher than the 360.92 g/mol of the methoxy analog 4-Methoxy-3,5-diiodopyridine [1][2]. This incremental mass increase, coupled with the extended ethyl chain, correlates with a higher calculated lipophilicity (ClogP), a key determinant in membrane permeability and metabolic stability for drug candidates. While direct ClogP values are not universally standardized across sources, the ethoxy substitution pattern is a recognized strategy in medicinal chemistry for fine-tuning lipophilicity without drastically altering the core scaffold's reactivity [3].
| Evidence Dimension | Molecular Weight and Inferred Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 374.95 g/mol |
| Comparator Or Baseline | 4-Methoxy-3,5-diiodopyridine; Molecular Weight: 360.92 g/mol |
| Quantified Difference | 14.03 g/mol (3.9% increase in molecular weight) |
| Conditions | Standardized physicochemical property calculations; comparison of molecular formulas C7H7I2NO (Target) vs. C6H5I2NO (Comparator). |
Why This Matters
For scientists optimizing the ADME properties of a lead series, the ethoxy variant offers a defined increment in lipophilicity and molecular weight, providing a rational step in structure-activity relationship (SAR) studies compared to the methoxy baseline.
- [1] PubChem. 4-Ethoxy-3,5-diiodopyridine. Compound Summary. View Source
- [2] PubChem. 3,5-Diiodo-4-methoxypyridine. Compound Summary. View Source
- [3] Leboho, T. C.; et al. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. Bioorg Med Chem, 2015, 23(15), 4401-4409. View Source
